2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride

Description

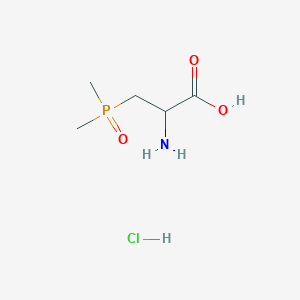

2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is a phosphorylated amino acid derivative featuring a propanoic acid backbone with an amino group at the C2 position and a dimethylphosphoryl group (-PO(CH₃)₂) at the C3 position, forming a hydrochloride salt. This structural configuration combines the polarity of the phosphoryl group with the zwitterionic nature of amino acids, enhancing its solubility in aqueous environments. The compound’s phosphoryl moiety may mimic phosphate groups in biological systems, making it relevant for studying enzyme interactions, signal transduction pathways, or as a building block in medicinal chemistry .

Properties

Molecular Formula |

C5H13ClNO3P |

|---|---|

Molecular Weight |

201.59 g/mol |

IUPAC Name |

2-amino-3-dimethylphosphorylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C5H12NO3P.ClH/c1-10(2,9)3-4(6)5(7)8;/h4H,3,6H2,1-2H3,(H,7,8);1H |

InChI Key |

KZTXJSCKBFRKPO-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Propanoic Acid Derivatives

- Starting Materials: The synthesis often begins with a protected or activated derivative of 2-amino propanoic acid or its precursors.

- Phosphorylation Agent: Dimethylphosphoryl chloride or similar phosphorylating agents are used to introduce the dimethylphosphoryl group at the 3-position.

- Reaction Conditions: The phosphorylation is conducted under controlled temperature (often 0°C to room temperature) in an inert atmosphere to prevent hydrolysis of the phosphoryl chloride.

- Solvents: Common solvents include anhydrous dichloromethane or tetrahydrofuran, which provide a medium for the reaction without participating.

Amino Acid Formation and Hydrolysis

- After phosphorylation, the intermediate esters or nitriles are hydrolyzed to yield the free amino acid.

- Hydrolysis is commonly performed using aqueous acidic conditions, such as hydrochloric acid, under reflux.

- The reaction time varies from 2 to 12 hours depending on the substrate and conditions.

- Careful pH control during hydrolysis is critical to avoid side reactions and to ensure the formation of the amino acid hydrochloride salt.

Formation of Hydrochloride Salt

- The free amino acid with the dimethylphosphoryl group is converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or concentrated hydrochloric acid.

- This step improves the compound's stability and facilitates crystallization.

- Crystallization is typically performed by cooling the reaction mixture to temperatures between 0°C and 10°C, promoting the formation of well-defined crystals.

Detailed Synthetic Route Example

While specific literature on this compound is limited, analogous preparation methods for similar phosphorylated amino acids provide a reliable framework:

| Step | Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of 2-amino-3-(dimethylphosphoryl)propanoic acid ester | Reaction of amino acid derivative with dimethylphosphoryl chloride in anhydrous dichloromethane, 0°C to room temp, inert atmosphere | 75-85 | Use of base such as triethylamine to scavenge HCl |

| 2 | Hydrolysis of ester to free acid | Reflux with aqueous HCl (6N), 2-12 hours | 80-90 | pH adjustment to ~4.5 post-hydrolysis |

| 3 | Conversion to hydrochloride salt | Saturation with gaseous HCl or addition of concentrated HCl, cooling to 0-10°C | 85-95 | Crystallization and filtration |

Research Discoveries and Optimization

- Crystallization Control: Studies show that controlling the crystallization temperature and pH significantly affects the purity and yield of the hydrochloride salt. Lower temperatures (0–10°C) favor the formation of pure crystalline material with minimal impurities.

- Solvent Effects: The use of solvents immiscible with water, such as methylene chloride, during extraction steps improves separation efficiency and product purity.

- Hydrolysis Time and Temperature: Hydrolysis under moderate acidic conditions (40°C to reflux) for 2–12 hours balances complete conversion with minimal degradation.

- Salt Formation: The choice of hydrochloric acid concentration and the method of acid addition (gaseous vs. aqueous) influences the crystallinity and stability of the final hydrochloride salt.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range | Effect on Product |

|---|---|---|

| Phosphorylation Temperature | 0°C to 25°C | Lower temp reduces side reactions |

| Hydrolysis Acid Concentration | 3N to 6N HCl | Higher acid concentration speeds hydrolysis |

| Hydrolysis Time | 2 to 12 hours | Longer time ensures complete conversion |

| Crystallization Temperature | 0°C to 10°C | Lower temp improves crystal purity |

| Solvent for Extraction | Methylene chloride, dichloromethane | Enhances phase separation |

| Yield Range | 75% to 95% | Dependent on reaction control |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted amino acids and phosphine derivatives.

Scientific Research Applications

2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the context. It may also modulate signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

(S)-2-Amino-3-(2',4'-Dichloro-4-Hydroxy-5-(Phosphonomethyl)-[1,1'-Biphenyl]-3-yl)Propanoic Acid

- Structure: A biphenyl system with phosphonomethyl (-CH₂PO₃H₂), dichloro, and hydroxy substituents.

- Key Features: The aromatic biphenyl core increases hydrophobicity, while the phosphonomethyl group introduces acidity and metal-binding capacity.

- Comparison: Unlike the target compound’s simpler dimethylphosphoryl group, this analog’s bulky aromatic system may enhance receptor-binding specificity but reduce solubility.

Methyl 3-Amino-2,2-Dimethylpropanoate Hydrochloride

- Structure: Methyl ester of 3-amino-2,2-dimethylpropanoic acid, with a hydrochloride salt.

- Key Features : The ester group increases lipophilicity, favoring cell membrane penetration, while the dimethyl branch introduces steric hindrance.

- Comparison : The absence of a phosphoryl group limits its role in phosphate mimicry. However, the ester form may act as a prodrug, hydrolyzing in vivo to release the carboxylic acid, a strategy common in drug delivery systems .

(S)-2-((3,3-Dimethyl-3,4-Dihydroisoquinolin-1-yl)Amino)Propanoic Acid

- Structure: A dihydroisoquinoline ring linked via an amino group to the propanoic acid.

- Comparison : The dimethylphosphoryl group in the target compound offers electronic modulation (via P=O dipole) absent in this analog, which relies on aromatic π-π interactions .

Tabulated Comparison of Key Attributes

Impact of Structural Differences on Properties

- Solubility : The hydrochloride salt and phosphoryl group in the target compound enhance water solubility compared to neutral or esterified analogs (e.g., methyl ester in ).

- Bioactivity: The dimethylphosphoryl group’s electronic effects (P=O dipole) may improve interactions with phosphate-binding enzymes, whereas biphenyl or isoquinoline systems () prioritize steric complementarity.

- Stability: Phosphoryl groups are generally resistant to hydrolysis compared to phosphonomethyl or ester moieties, suggesting longer in vivo half-life for the target compound.

Biological Activity

2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride, with the molecular formula C5H12NO3P·HCl, is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This compound contains both an amino group and a dimethylphosphoryl group, which can influence its interactions with biological systems.

| Property | Value |

|---|---|

| CAS Number | 2613383-72-3 |

| Molecular Formula | C5H13ClNO3P |

| Molecular Weight | 201.6 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The amino group can form hydrogen bonds, while the dimethylphosphoryl group can participate in phosphorylation reactions. These interactions may modulate enzyme activities and influence signal transduction pathways, which are critical for cellular processes.

Enzyme Interactions

Research has indicated that this compound may affect specific enzymes involved in metabolic pathways. For instance, studies have shown that it can act as a substrate or inhibitor in enzymatic reactions, thereby influencing metabolic rates and pathways.

Case Studies

Toxicological Profile

While detailed toxicological data on this compound is sparse, related compounds have exhibited neurotoxic effects at high concentrations. Therefore, careful evaluation of dosage and administration routes is crucial for future therapeutic applications .

Scientific Research

The compound is utilized as a reagent in organic synthesis and as a building block for more complex molecules. Its unique properties make it valuable in studying enzyme interactions and metabolic pathways.

Pharmaceutical Development

Given its potential biological activities, there is interest in exploring this compound as a precursor for drug development. Its ability to modulate enzyme activity could lead to novel therapeutic agents targeting metabolic disorders or neurological conditions.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(dimethylphosphoryl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with phosphorylation of a phenylalanine derivative. For example:

- Step 1 : Phosphorylation of 3-phenylpropanoic acid using dimethylphosphite under acidic conditions .

- Step 2 : Introduction of the amino group via reductive amination, followed by hydrochlorination to stabilize the product . Optimization strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance phosphorylation efficiency.

- Temperature control (60–80°C) to minimize side reactions .

- Purification via recrystallization or reverse-phase HPLC to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : H and P NMR to confirm the dimethylphosphoryl group (δ ~1.3 ppm for P-CH) and amino acid backbone .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 254.1) .

- HPLC : C18 columns with UV detection at 210 nm to assess purity; retention time compared to standards .

Q. What are the solubility and stability profiles under physiological conditions?

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt form. Limited solubility in non-polar solvents .

- Stability : Stable at pH 4–7 for 24 hours at 25°C. Degrades at alkaline pH (>8) via hydrolysis of the phosphoryl group .

Advanced Research Questions

Q. How does the dimethylphosphoryl group influence interactions with biological targets (e.g., enzymes or receptors)?

The phosphoryl moiety acts as a bioisostere for carboxylate or sulfonate groups, enabling unique binding interactions:

- Enzyme Inhibition : Competes with natural substrates in kinases or phosphatases, as shown in analogs with IC values of 10–50 µM .

- Structural Insights : Molecular docking studies suggest hydrogen bonding between the phosphoryl oxygen and active-site residues (e.g., Lys or Arg) .

- Validation : Use mutagenesis (e.g., Ala-scanning) to identify critical binding residues .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 31^{31}31P NMR shifts)?

Discrepancies may arise from:

- Tautomerism : Equilibrium between phosphorylated and deprotonated forms in solution. Adjust pH to 4–6 to stabilize the dominant species .

- Metal Contamination : Chelation with trace metals (e.g., Mg) alters chemical shifts. Use EDTA-treated solvents .

- Reference Standards : Compare with synthesized analogs (e.g., methylsulfanyl or cyanothiophene derivatives) to isolate electronic effects .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

- Standardized Synthesis Protocols : Strict control of reaction time, temperature, and stoichiometry .

- Activity Normalization : Express bioactivity relative to a stable internal control (e.g., IC ratios against a reference inhibitor) .

- Statistical Analysis : Use ANOVA to identify significant variability sources (e.g., purity vs. storage conditions) .

Data Contradiction Analysis

Q. Why do different studies report conflicting MIC values for antimicrobial activity?

Variations arise from:

- Strain-Specific Sensitivity : S. aureus may show MIC = 64 µg/mL, while E. coli requires 128 µg/mL due to membrane permeability differences .

- Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion yields divergent results. Standardize to CLSI M07-A9 .

- Compound Degradation : Hydrolysis under assay conditions (e.g., prolonged incubation) reduces efficacy. Use fresh solutions and confirm stability .

Methodological Recommendations

Q. How to design dose-response studies for toxicity evaluation in cell lines?

- Range Selection : Start with 1–100 µM based on IC data from structural analogs .

- Endpoint Assays : Combine MTT (viability) and LDH (membrane integrity) assays to distinguish cytostatic vs. cytotoxic effects .

- Positive Controls : Include known toxicants (e.g., doxorubicin) to validate assay sensitivity .

Future Research Directions

- Investigate the compound’s role in modulating oxidative stress pathways via Nrf2-ARE signaling .

- Explore enantioselective synthesis to isolate (R)- and (S)-forms for chiral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.